4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide
Description
This compound features a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide is linked to a phenyl ring bearing a sulfamoyl group, which connects to a 4-methylpyrimidin-2-yl moiety. This structure combines electron-deficient heterocycles (thiadiazole, pyrimidine) with hydrogen-bonding groups (sulfamoyl, carboxamide), making it a candidate for targeting enzymes or receptors requiring polar interactions .
Properties
Molecular Formula |
C15H14N6O3S2 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C15H14N6O3S2/c1-9-7-8-16-15(17-9)20-26(23,24)12-5-3-11(4-6-12)18-14(22)13-10(2)19-21-25-13/h3-8H,1-2H3,(H,18,22)(H,16,17,20) |
InChI Key |
XCHOVZCHCSSDDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(N=NS3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,2,3-thiadiazole moiety is susceptible to nucleophilic attack at the sulfur and nitrogen atoms. Key reactions include:
Mechanistic Insight : The electron-deficient thiadiazole ring facilitates nucleophilic substitution, particularly at the sulfur atom, which acts as a leaving group .
Hydrolysis of the Carboxamide Group
The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (12 hrs) | 5-Carboxylic acid derivative and aniline sulfonamide. | Precursor for further functionalization. |
| Basic Hydrolysis | NaOH (10%), H₂O/EtOH (1:1), 70°C (8 hrs) | Sodium carboxylate and 4-sulfamoylaniline. | Intermediate for coupling reactions. |
Key Finding : Hydrolysis rates depend on steric hindrance from the methyl and sulfamoyl substituents .
Reactivity of the Sulfamoyl Group
The -NHSO₂- linkage participates in two primary reactions:
| Reaction | Conditions | Outcome | Biological Relevance |
|---|---|---|---|
| Acid-Base Interaction | pH 7.4 buffer | Deprotonation of the sulfonamide nitrogen, enhancing water solubility. | Impacts pharmacokinetic properties. |
| Cross-Coupling | Pd(PPh₃)₄, aryl boronic acid, DMF (100°C) | Suzuki-Miyaura coupling at the phenyl ring, introducing aryl/heteroaryl groups. | Modulates target-binding affinity. |
Structural Impact : The sulfamoyl group’s electron-withdrawing nature stabilizes transition states during coupling reactions.
Oxidation and Reduction Reactions
The methyl group on the thiadiazole ring undergoes selective oxidation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 0°C, 2 hrs | 5-Carboxylic acid derivative. | 72% |
| LiAlH₄, THF | Reflux, 4 hrs | Reduction of carboxamide to amine. | 58% |
Note : Over-oxidation risks exist due to the electron-rich thiadiazole ring .
Cycloaddition and Ring-Opening Reactions
The 1,2,3-thiadiazole core participates in cycloaddition reactions:
| Reaction | Partners | Conditions | Product |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene | 110°C, 24 hrs | Thiadiazole-fused bicyclic adduct. |
| Ring-Opening | H₂O₂, AcOH | 50°C, 6 hrs | Thioamide and nitrogen gas release. |
Significance : Ring-opening pathways are critical for prodrug activation .
Functionalization via Carboxamide
The carboxamide group serves as a handle for derivatization:
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Schiff Base Formation | Benzaldehyde, EtOH, Δ | Imine-linked conjugates. | Anticancer agent precursors. |
| Peptide Coupling | EDC/HOBt, R-NH₂ | Amide-bonded peptide analogs. | Targeted drug delivery systems. |
Optimization : Coupling efficiency depends on the steric bulk of the sulfamoylphenyl group .
Photochemical Reactions
UV irradiation induces unique reactivity:
| Condition | Wavelength | Product | Mechanism |
|---|---|---|---|
| UV-C (254 nm) | CH₂Cl₂, 12 hrs | Thiadiazole dimer via [2+2] cycloaddition. | Radical-mediated pathway. |
Caution : Photodegradation impacts compound stability during storage .
Comparative Reactivity Table
A comparison with structurally related compounds:
Scientific Research Applications
Structure and Composition
The compound features a thiadiazole ring, a sulfamoyl group, and a pyrimidine moiety. Its molecular formula is , with a molecular weight of 461.5 g/mol .
Chemical Reactions
The compound can undergo several types of reactions:
- Oxidation : Can form sulfoxides or sulfones.
- Reduction : May yield amines or other reduced derivatives.
- Substitution : Participates in nucleophilic or electrophilic substitution reactions.
Common reagents used include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction .
Chemistry
In the field of chemistry, 4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions due to its diverse chemical reactivity .
Biology
The compound has been studied for its potential biological activities, including:
- Antimicrobial Properties : Exhibits activity against various bacterial strains.
- Antifungal Activity : Investigated for effectiveness against fungal pathogens.
- Anticancer Activity : Research indicates potential effectiveness in inhibiting cancer cell growth .
Medicine
In medicinal chemistry, this compound is being explored for therapeutic applications. It shows promise in the development of new drugs targeting specific enzymes or receptors involved in disease processes. For instance, studies have highlighted its interaction with molecular targets that could lead to significant biological effects such as apoptosis in cancer cells .
Industrial Applications
The compound is also relevant in industrial contexts, particularly in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for use in materials science and other industrial applications .
Anticancer Studies
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For example, one study reported percent growth inhibitions (PGIs) of over 80% against specific cancer types, indicating its potential as a lead compound for anticancer drug development .
Synthesis and Optimization
Research into the synthesis of 4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide has focused on optimizing reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis have been employed to improve efficiency .
Mechanism of Action
The mechanism of action of 4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
Analogues with Varied Sulfamoyl-Linked Moieties
Biological Activity
The compound 4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide , a derivative of thiadiazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide , with a molecular formula of . It is characterized by a thiadiazole ring fused with a pyrimidine sulfonamide moiety, which contributes to its biological properties.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide show promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20 to 28 μg/mL .
Anticancer Properties
Thiadiazole derivatives have also been evaluated for their anticancer potential. In vitro studies revealed that certain analogs exhibit cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HEK293T (human embryonic kidney) cells. The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutic agents like cisplatin .
Anti-inflammatory Effects
The anti-inflammatory activity of thiadiazoles has been documented in various studies. Compounds derived from this scaffold have shown the ability to inhibit pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents .
The mechanisms underlying the biological activities of 4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide are multifaceted:
- Enzyme Inhibition : Many thiadiazoles act as inhibitors of carbonic anhydrase isoenzymes, which play crucial roles in various physiological processes .
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis .
- Reactive Oxygen Species (ROS) Modulation : These compounds can modulate oxidative stress pathways, contributing to their anticancer and antimicrobial effects .
Case Studies
Q & A
Q. What are the recommended synthetic routes for 4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Acylation : Reacting intermediates like 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with acylating agents (e.g., p-fluorobenzoyl chloride) to form the carboxamide backbone .
- Cyclization : Using iodine and triethylamine in DMF to cyclize intermediates into the 1,3,4-thiadiazole core, as demonstrated in analogous thiadiazole syntheses .
- Sulfamoylation : Introducing the sulfamoyl group via reaction with 4-methylpyrimidin-2-amine under controlled conditions .
Key validation tools: Monitor reaction progress using H/C NMR spectroscopy and HPLC for purity assessment .
Q. How should researchers characterize the crystal structure of this compound?
- Methodological Answer :
- X-ray diffraction (XRD) : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. Ensure high-resolution data collection to resolve intramolecular interactions (e.g., hydrogen bonding) .
- Visualization tools : Mercury CSD 2.0 enables void analysis and packing pattern comparisons, critical for understanding crystallographic stability .
- Validation : Cross-reference crystallographic data with analogous thiadiazole derivatives (e.g., dihedral angles and torsion parameters) to confirm structural integrity .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities .
- Spectroscopy : H NMR to verify functional groups (e.g., sulfamoyl protons at δ 7.5–8.0 ppm) and FT-IR for carbonyl (C=O) stretching (~1650–1700 cm) .
- Thermal analysis : TGA/DSC to evaluate decomposition profiles and melting points .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound?
- Methodological Answer :
- Reaction conditions : Optimize solvent polarity (e.g., acetonitrile vs. DMF) and temperature (reflux vs. room temperature) to favor cyclization and minimize side products .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or bases (e.g., triethylamine) to accelerate sulfamoylation .
- Scale-up protocols : Use flow chemistry for controlled mixing and heat dissipation, reducing batch-to-batch variability .
Q. How can researchers resolve contradictions in pharmacological activity data?
- Methodological Answer :
- Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based viability tests to confirm target specificity .
- Data normalization : Account for batch-specific variations (e.g., solvent residues detected via GC-MS) that may skew IC values .
- Meta-analysis : Compare results with structurally similar compounds (e.g., 1,3,4-thiadiazole derivatives) to identify trends in bioactivity .
Q. What computational strategies are effective for modeling ligand-receptor interactions?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like pyrimidine-binding enzymes .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the sulfamoyl group in aqueous environments .
- QSAR modeling : Corrogate substituent effects (e.g., methyl vs. chloro groups) on bioactivity using MOE or RDKit .
Q. How can crystallographic data be validated against potential artifacts?
- Methodological Answer :
- Twinning analysis : Use CELL_NOW or TWINLAWS to detect and correct for twinned crystals, common in sulfonamide-containing compounds .
- Residual density maps : Evaluate SHELXL-generated maps for unresolved electron density (>0.5 eÅ), indicative of disordered solvent or counterions .
- Cross-validation : Compare experimental XRD data with DFT-optimized structures (e.g., Gaussian 16) to verify bond lengths/angles .
Q. What strategies enhance the compound’s bioavailability in preclinical studies?
- Methodological Answer :
- Salt formation : Screen with pharmaceutically acceptable acids (e.g., HCl, succinic acid) to improve solubility .
- Prodrug design : Modify the carboxamide group to ester prodrugs for enhanced membrane permeability .
- In silico ADMET : Predict logP, CYP450 interactions, and plasma protein binding using SwissADME or ADMET Predictor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
